Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13447518
InChI: InChI=1S/C12H14BF3NO.K/c14-13(15,16)11-6-4-5-10(9-11)12(18)17-7-2-1-3-8-17;/h4-6,9H,1-3,7-8H2;/q-1;+1
SMILES: [B-](C1=CC(=CC=C1)C(=O)N2CCCCC2)(F)(F)F.[K+]
Molecular Formula: C12H14BF3KNO
Molecular Weight: 295.15 g/mol

Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide

CAS No.:

Cat. No.: VC13447518

Molecular Formula: C12H14BF3KNO

Molecular Weight: 295.15 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide -

Specification

Molecular Formula C12H14BF3KNO
Molecular Weight 295.15 g/mol
IUPAC Name potassium;trifluoro-[3-(piperidine-1-carbonyl)phenyl]boranuide
Standard InChI InChI=1S/C12H14BF3NO.K/c14-13(15,16)11-6-4-5-10(9-11)12(18)17-7-2-1-3-8-17;/h4-6,9H,1-3,7-8H2;/q-1;+1
Standard InChI Key UPGVKVJCSVDXMQ-UHFFFAOYSA-N
SMILES [B-](C1=CC(=CC=C1)C(=O)N2CCCCC2)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC(=CC=C1)C(=O)N2CCCCC2)(F)(F)F.[K+]

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula, C₁₂H₁₄BF₃KNO, reflects a mass of 295.15 g/mol, with potassium serving as the counterion to the boranuide complex . Key structural features include:

  • A trifluoroborate group (–BF₃⁻) attached to a phenyl ring.

  • A piperidine-1-carbonyl substituent at the meta position (C3) of the phenyl ring, introducing steric and electronic effects .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₄BF₃KNO
Molecular Weight295.15 g/mol
SMILESB-(F)(F)F.[K+]
InChIKeyUPGVKVJCSVDXMQ-UHFFFAOYSA-N

Spectroscopic and Physicochemical Properties

Predicted collision cross-section (CCS) values vary by adduct, with [M+H]+ at 156.8 Ų and [M+Na]+ at 165.0 Ų, indicating moderate molecular size and polarity . The piperidine moiety enhances solubility in polar aprotic solvents, while the trifluoroborate group contributes to stability under acidic conditions .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves Suzuki-Miyaura cross-coupling, where potassium trifluoroborate salts react with meta-substituted aryl halides. For example:

  • Halogenation: 3-Bromo-N-(piperidin-1-yl)benzamide is prepared via acyl chloride formation.

  • Coupling: The aryl bromide reacts with potassium trifluoroborate under palladium catalysis, yielding the target compound .

Optimization Challenges

  • Yield Limitations: Competing side reactions, such as protodeboronation, reduce efficiency.

  • Purification: Column chromatography or recrystallization is required due to byproduct formation .

Applications in Synthetic Chemistry

Cross-Coupling Reactions

The compound serves as a boron nucleophile in Suzuki-Miyaura reactions, enabling C–C bond formation. For instance, coupling with aryl halides produces biaryl structures, critical in drug discovery .

Pharmaceutical Intermediates

Its trifluoroborate group enhances metabolic stability, making it valuable for protease inhibitor and kinase inhibitor synthesis. Preclinical studies suggest utility in anti-inflammatory agents, though in vivo data remain scarce .

HazardPrecautionary Measure
Skin ContactWash with soap/water; seek medical attention if irritated.
InhalationMove to fresh air; monitor respiratory function.
StorageDry, sealed container at 2–8°C.

Comparative Analysis with Structural Analogs

3- vs. 4-Substituted Isomers

The 4-(piperidine-1-carbonyl)phenyl analog (CAS: 1359865-98-7) exhibits:

  • Higher Reactivity: Para-substitution favors electronic conjugation, accelerating cross-coupling rates .

  • Reduced Solubility: Increased steric hindrance limits solubility in THF and DMSO.

Bicyclo[1.1.1]pentane Derivatives

Compounds like potassium trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]boranuide show enhanced strain-driven reactivity, useful in polymer chemistry but with synthetic complexity .

Future Research Directions

Expanding Synthetic Utility

  • Catalyst Development: Designing palladium/copper catalysts to improve coupling efficiency .

  • Asymmetric Synthesis: Exploring chiral ligands for enantioselective bond formation.

Pharmacological Profiling

  • Toxicity Studies: Acute and chronic exposure assessments in model organisms.

  • Target Identification: Screening against kinase libraries for oncology applications .

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